Methyl 2,3-dicyano-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dicyano-2-methylpropanoate is an organic compound with the molecular formula C7H8N2O2 It is an ester derived from the reaction of 2,3-dicyano-2-methylpropanoic acid with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-dicyano-2-methylpropanoate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with hydroxyacetonitrile in the presence of sodium methoxide in methanol. The intermediate product, α-cyano methyl diethyl malonate, undergoes further reaction with ammonia in toluene solvent to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dicyano-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Methyl 2,3-dicyano-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 2,3-dicyano-2-methylpropanoate exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites. The nitrile groups can interact with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyano-3,12-dioxoolean-1,9-diene-28-oate: Known for its antitumorigenic and anti-inflammatory activities.
Ethyl acetate: A common ester used in organic synthesis and as a solvent.
Methyl butyrate: Another ester with applications in flavoring and fragrance industries.
Uniqueness
Methyl 2,3-dicyano-2-methylpropanoate is unique due to its dual nitrile groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
methyl 2,3-dicyano-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-7(5-9,3-4-8)6(10)11-2/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJXJEHDFNOOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)(C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10814312 |
Source
|
Record name | Methyl 2,3-dicyano-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10814312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61760-63-2 |
Source
|
Record name | Methyl 2,3-dicyano-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10814312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.